molecular formula C12H12BrF4NO2 B2361120 tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate CAS No. 2126162-32-9

tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate

Cat. No.: B2361120
CAS No.: 2126162-32-9
M. Wt: 358.131
InChI Key: SPAZOJQUXJDVMI-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, a fluoro substituent, and a trifluoromethyl group attached to a phenyl ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitably substituted phenyl halide. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Products include substituted phenyl carbamates with different nucleophiles.

    Oxidation: Products include oxidized carbamate derivatives.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates and to investigate the binding interactions with biological macromolecules.

Medicine:

    Drug Development: The unique substituents on the phenyl ring make the compound a potential candidate for the development of new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the bromo, fluoro, and trifluoromethyl substituents can enhance the binding affinity and specificity of the compound for its molecular targets. The pathways involved in the compound’s mechanism of action may include inhibition of enzyme-catalyzed reactions or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl (3-chloro-6-fluoro-2-(trifluoromethyl)phenyl)carbamate
  • tert-Butyl (3-bromo-6-chloro-2-(trifluoromethyl)phenyl)carbamate
  • tert-Butyl (3-bromo-6-fluoro-2-(difluoromethyl)phenyl)carbamate

Comparison:

  • Substituent Effects: The presence of different halogen substituents (e.g., chloro vs. bromo) can significantly affect the reactivity and biological activity of the compounds. For example, bromo substituents are generally more reactive in nucleophilic substitution reactions compared to chloro substituents.
  • Fluorine Substitution: The number and position of fluorine atoms on the phenyl ring can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
  • Trifluoromethyl Group: The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

tert-butyl N-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF4NO2/c1-11(2,3)20-10(19)18-9-7(14)5-4-6(13)8(9)12(15,16)17/h4-5H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAZOJQUXJDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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